
Inhibidor de HPGDS 1
Descripción general
Descripción
El inhibidor de HPGDS 1 es un inhibidor potente, selectivo y de administración oral de la sintetasa de prostaglandina D hematopoyética (HPGDS). Esta enzima participa en la producción de prostaglandina D2, que juega un papel en varios procesos fisiológicos, incluyendo la inflamación, las reacciones alérgicas y la regulación del sueño . El this compound se ha investigado como un posible agente antiinflamatorio .
Aplicaciones Científicas De Investigación
El inhibidor de HPGDS 1 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como herramienta para estudiar el papel de la prostaglandina D2 en diversas reacciones y vías químicas.
Biología: Se investiga por sus efectos sobre los procesos celulares y las vías de señalización que involucran la prostaglandina D2.
Medicina: Se explora como un posible agente terapéutico para afecciones que involucran inflamación, reacciones alérgicas y trastornos del sueño.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a las vías de la prostaglandina D2
Mecanismo De Acción
El inhibidor de HPGDS 1 ejerce sus efectos inhibiendo selectivamente la sintetasa de prostaglandina D hematopoyética. Esta inhibición previene la producción de prostaglandina D2, reduciendo así la inflamación y otras respuestas fisiológicas asociadas con este compuesto. Los objetivos moleculares y las vías implicadas incluyen la vía de señalización de la prostaglandina D2, que juega un papel en la inflamación, las reacciones alérgicas y la regulación del sueño .
Análisis Bioquímico
Biochemical Properties
HPGDS inhibitor 1 interacts with the enzyme Hematopoietic Prostaglandin D Synthase (HPGDS), inhibiting its activity . The IC50 values in enzyme and cellular assays are 0.6 nM and 32 nM, respectively . Notably, HPGDS inhibitor 1 does not inhibit human L-PGDS, mPGES, COX-1, COX-2, or 5-LOX .
Cellular Effects
HPGDS inhibitor 1 has significant effects on various types of cells and cellular processes. It has been shown to reduce glutathione (GSH) levels in glioblastoma multiforme (GBM) cell lines, leading to the accumulation of intracellular 4-HNE, a byproduct of lipid peroxidation .
Molecular Mechanism
The molecular mechanism of HPGDS inhibitor 1 involves its binding and inhibition of the HPGDS enzyme . This inhibition disrupts the cellular redox balance and inhibits the activation of JNK signaling . It also prevents the conversion of PGH2 to PGD2, a prostaglandin involved in various physiological processes .
Dosage Effects in Animal Models
In animal models, the effects of HPGDS inhibitor 1 vary with different dosages. For instance, in a study using the mdx mouse model of Duchenne muscular dystrophy (DMD), it was found that hindlimb grip strength was two-fold greater in the HPGDS inhibitor 1-treated mdx group, compared to untreated mdx mice .
Metabolic Pathways
HPGDS inhibitor 1 is involved in the arachidonic acid/COX pathway, acting downstream to catalyze the isomerization of PGH2 to PGD2 . This makes it an interesting target to treat allergic inflammation .
Subcellular Localization
The subcellular localization of HPGDS inhibitor 1 is not explicitly documented. The HPGDS enzyme, which HPGDS inhibitor 1 targets, is localized to the vesicles and cytosol . Therefore, it can be inferred that HPGDS inhibitor 1 may also localize to these subcellular compartments to exert its inhibitory effects.
Métodos De Preparación
La preparación del inhibidor de HPGDS 1 implica rutas sintéticas y condiciones de reacción que aseguran una alta pureza y eficacia. El compuesto se sintetiza a través de una serie de reacciones químicas, incluyendo la formación de intermediarios clave y la purificación del producto final. Los métodos de producción industrial se centran en optimizar el rendimiento y la escalabilidad mientras se mantiene la bioactividad del compuesto .
Análisis De Reacciones Químicas
El inhibidor de HPGDS 1 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como los iones hidróxido. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
El inhibidor de HPGDS 1 es único en su selectividad y potencia en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
TFC-007: Otro potente inhibidor de la sintetasa de prostaglandina D hematopoyética con aplicaciones similares.
El this compound destaca por su alta selectividad y biodisponibilidad oral, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo .
Propiedades
IUPAC Name |
6-(3-fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4N3O/c20-15-3-1-2-13(10-15)17-5-4-14(11-24-17)18(27)25-16-6-8-26(9-7-16)12-19(21,22)23/h1-5,10-11,16H,6-9,12H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUCBGGXXIUBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CN=C(C=C2)C3=CC(=CC=C3)F)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
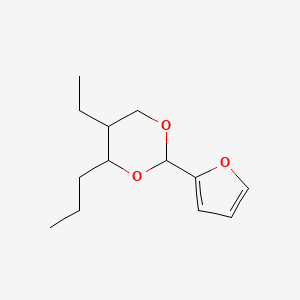



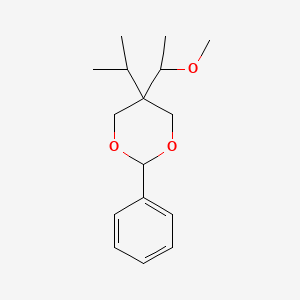
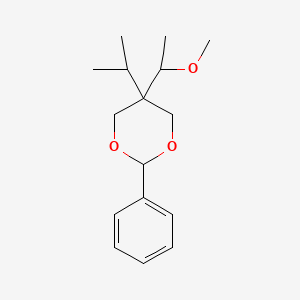

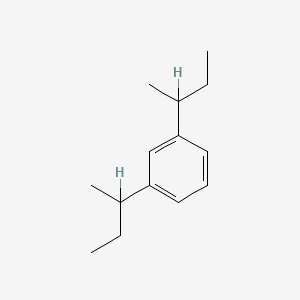
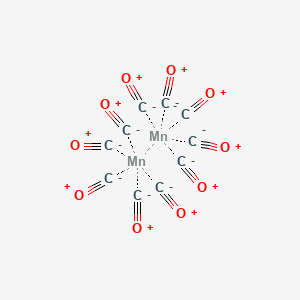
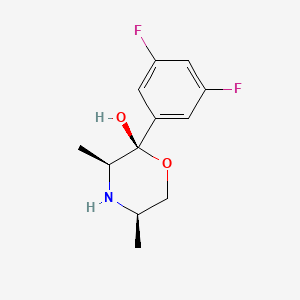
![N-[5-(4-aminophenoxy)pentyl]-3-methoxybenzamide](/img/structure/B1676022.png)


![4-[(E)-hept-3-enoxy]-3-methoxyaniline](/img/structure/B1676027.png)
